molecular formula C13H17BrN2O2 B131747 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide CAS No. 84163-17-7

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide

Cat. No.: B131747
CAS No.: 84163-17-7
M. Wt: 313.19 g/mol
InChI Key: PPLJSLRWXLGBJS-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is a chemical compound with a complex structure that includes a benzisoxazole ring, a piperidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of an appropriate o-nitrophenyl derivative.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline, 6-methoxy-3-(4-piperidinyl)- share structural similarities.

    Benzisoxazole Derivatives: Other benzisoxazole compounds with different substituents can be compared.

Uniqueness

6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLJSLRWXLGBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517445
Record name 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-17-7
Record name 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 30 ml of a saturated solution of hydrogen bromide and acetic acid was added, with stirring, 0.88 g of 4-(6-methoxy-1,2-benzisoxazol-3-yl)-1-piperidine carboxylic acid phenylmethyl ester. The reaction was stirred at ambient temperature for 55 min. The resultant solid was collected, washed with ether and dried to yield 0.5 g (79.8%) of product. Recrystallization from methanol gave the analytical sample, mp 258°-260°.
[Compound]
Name
saturated solution
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
79.8%

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